1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane

Catalog No.
S14163612
CAS No.
M.F
C13H25BrO
M. Wt
277.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane

Product Name

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane

IUPAC Name

1-bromo-2-(2-ethylhexoxy)cyclopentane

Molecular Formula

C13H25BrO

Molecular Weight

277.24 g/mol

InChI

InChI=1S/C13H25BrO/c1-3-5-7-11(4-2)10-15-13-9-6-8-12(13)14/h11-13H,3-10H2,1-2H3

InChI Key

XRSJGCXLTAVFSV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1CCCC1Br

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane is an organic compound characterized by its unique structure, which includes a bromine atom and an ether group attached to a cyclopentane ring. The molecular formula for this compound is C_{12}H_{23}BrO, and it features a cyclopentane backbone with a bromo substituent at one position and an ether linkage at another. The presence of the 2-ethylhexyl group enhances its hydrophobic properties, making it a compound of interest in various chemical applications.

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Nucleophiles can attack the carbon atom bonded to the bromine, resulting in the formation of new compounds.
  • Elimination Reactions: Under certain conditions, such as heating in the presence of strong bases, elimination reactions may occur, leading to the formation of alkenes.
  • Ether Cleavage: The ether bond can also undergo cleavage under acidic conditions, releasing alcohols and halides.

The synthesis of 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane can be approached through several methods:

  • Bromination of Cyclopentanol: Cyclopentanol can be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Ether Formation: The ether bond can be formed by reacting 2-ethylhexanol with a suitable cyclopentyl halide in the presence of a base such as sodium hydride or potassium carbonate.
  • Direct Alkylation: Another method involves direct alkylation where cyclopentane is treated with 2-ethylhexyl bromide in the presence of a strong base.

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane has potential applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its derivatives may have applications in drug development due to their potential biological activities.
  • Materials Science: This compound can be used in the formulation of specialty polymers and surfactants due to its hydrophobic characteristics.

Interaction studies involving 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane could focus on its behavior in biological systems or its interactions with other chemicals. For instance:

  • Membrane Studies: Investigating how this compound interacts with lipid bilayers could provide insights into its potential as a drug delivery agent.
  • Reactivity with Nucleophiles: Studies could explore how this compound reacts with various nucleophiles, which would be crucial for understanding its synthetic utility.

Several compounds share structural similarities with 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane, including:

Compound NameStructure DescriptionUnique Features
1-BromohexaneStraight-chain bromoalkaneSimpler structure without cyclic components
1-EthoxycyclopentaneEther derivative of cyclopentaneLacks halogen functionality
1-Bromo-2-methoxycyclohexaneSimilar cyclic structure but with methoxy groupDifferent functional group affecting reactivity
1-BromobutaneStraight-chain bromoalkaneShorter carbon chain

These compounds highlight the unique aspects of 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane, particularly its cyclic structure and branched alkyl group, which influence its physical and chemical properties.

XLogP3

4.9

Hydrogen Bond Acceptor Count

1

Exact Mass

276.10888 g/mol

Monoisotopic Mass

276.10888 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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